3-(1-methylbutyl)-8-(1H-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves multi-step chemical processes. For instance, Caroon et al. (1981) outlined the preparation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with variations in substitution at the 8 position for antihypertensive activity screening, indicating a complex synthetic pathway that could be analogous to our compound's synthesis (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of spiro compounds, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, is characterized by their spiro-configuration, which involves a heteroatom within the spiro junction connecting two cyclic structures. This unique configuration impacts the compound's reactivity and interactions. Studies by Farag et al. (2008) on diazaspiro compounds emphasize the significance of molecular mechanics and energy minimization techniques in understanding the structural aspects of similar compounds (Farag et al., 2008).
Chemical Reactions and Properties
Spiro compounds, including our compound of interest, participate in various chemical reactions due to their functional groups. The work by Tsukamoto et al. (1995) on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to muscarinic agonists highlights the versatility of such compounds in chemical synthesis and potential biological activities (Tsukamoto et al., 1995).
properties
IUPAC Name |
3-pentan-2-yl-8-(2-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-3-5-14(2)21-13-17(24-16(21)23)6-10-19(11-7-17)15(22)12-20-9-4-8-18-20/h4,8-9,14H,3,5-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQQJCMOPRRKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)CN3C=CC=N3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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